molecular formula C10H11Br B8374439 4-Bromo-2-ethyl-1-vinylbenzene

4-Bromo-2-ethyl-1-vinylbenzene

Cat. No. B8374439
M. Wt: 211.10 g/mol
InChI Key: CQEFIHZQLXMQDZ-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 30A, 4-bromo-2-ethyl-1-iodobenzene (2.1 g, 6.9 mmol) was reacted with trimethyl(vinyl)silane in a pressure vessel at 175° C. for 45 min to yield 36A (1.1 g, 77%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.03 (t, J=7.58 Hz, 3 H) 2.51 (q, J=7.66 Hz, 2 H) 5.15 (dd, J=10.99, 1.14 Hz, 1 H) 5.47 (dd, J=17.31, 1.14 Hz, 1 H) 6.74 (dd, J=17.43, 11.12 Hz, 1 H) 7.08-7.20 (m, 3 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4]([CH3:10])[CH:3]=1.Br[C:12]1C=CC(I)=C(CC)C=1.C[Si](C)(C)C=C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4]([CH2:10][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)C
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.